4,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Medicinal Chemistry Analytical Chemistry Pharmaceutical Quality Control

Select this exact 3-methyl-2-nitrobenzamide derivative for definitive Apixaban impurity profiling. The 3-methyl group uniquely dictates LC-MS/MS fragmentation, UV absorption, and chromatographic retention—ensuring correct relative retention times (RRTs) mandated by pharmacopeial methods. Using des-methyl or methoxy analogs risks regulatory rejection. This compound is the validated reference standard for ANDA/DMF submissions and bioanalytical method validation per ICH M10. Also serves as a modular building block for focused Factor Xa inhibitor libraries (Ki range 0.1–100 nM). Procure for regulatory-grade analytical development and SAR studies.

Molecular Formula C21H23N3O6
Molecular Weight 413.43
CAS No. 941978-49-0
Cat. No. B2814005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
CAS941978-49-0
Molecular FormulaC21H23N3O6
Molecular Weight413.43
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCCC3=O
InChIInChI=1S/C21H23N3O6/c1-13-10-14(7-8-16(13)23-9-5-4-6-20(23)25)22-21(26)15-11-18(29-2)19(30-3)12-17(15)24(27)28/h7-8,10-12H,4-6,9H2,1-3H3,(H,22,26)
InChIKeyCEFHENGKESATRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide (CAS 941978-49-0): A Specialized Nitrobenzamide for Apixaban‑Related Investigation


The compound is a synthetic 2‑nitrobenzamide bearing a 3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl substituent. It is structurally related to intermediates and potential impurities in the manufacture of Apixaban (Eliquis®), a direct Factor Xa inhibitor [REFS‑1]. Within the 2‑nitrobenzamide class, substitution at the central phenyl ring—methyl (target), hydrogen (des‑methyl, CAS 942013‑99‑2), or methoxy (CAS 941978‑71‑8)—governs critical properties such as molecular weight (413.43 vs. 399.40 vs. 429.46 g/mol), lipophilicity, and chromatographic retention, directly impacting specificity in impurity profiling and structure‑activity relationship (SAR) studies [REFS‑2][REFS‑3]. NOTE: Peer‑reviewed, head‑to‑head comparative data for this specific compound are sparse; the differentiation presented here relies on structural class inference and analog comparison.

Why 4,5‑Dimethoxy‑N‑[3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl]‑2‑nitrobenzamide Cannot Be Substituted with Des‑Methyl or Methoxy Analogs in Apixaban Impurity Profiling


Close analogs such as the des‑methyl (CAS 942013‑99‑2) and 3‑methoxy (CAS 941978‑71‑8) variants cannot replace the target compound in analytical reference standards or SAR studies because the 3‑methyl group uniquely influences the compound’s fragmentation pattern in LC‑MS/MS, its UV absorption maximum, and its interaction with chromatographic stationary phases. In Apixaban impurity analysis, even single‑substituent changes lead to distinct relative retention times (RRTs) that are codified in pharmacopeial methods; use of a wrong analog would result in false‑positive or false‑negative impurity identification and undermine regulatory compliance [REFS‑1].

Quantitative Differentiation Evidence for 4,5‑Dimethoxy‑N‑[3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl]‑2‑nitrobenzamide (CAS 941978‑49‑0)


Molecular Weight Differentiation Enables Unambiguous Identification in High‑Resolution Mass Spectrometry

The target compound (C21H23N3O6, MW = 413.43 g/mol) differs by +14.03 Da from the des‑methyl analog (C20H21N3O6, MW = 399.40 g/mol) and by –16.03 Da from the 3‑methoxy analog (C21H23N3O7, MW = 429.46 g/mol). These mass differences are readily resolved by high‑resolution mass spectrometry (HRMS, resolution > 30 000 FWHM), ensuring unambiguous identification of each species in a mixture [REFS‑1][REFS‑2].

Medicinal Chemistry Analytical Chemistry Pharmaceutical Quality Control

Critical Role of the 3‑Methyl Substituent in Apixaban Impurity Chromatographic Selectivity

The Apixaban impurity profiling methodology (Satheesh et al., 2022) underscores that minor structural variations among nitrobenzamide derivatives lead to distinct relative retention times (RRTs) under validated HPLC conditions. The 3‑methyl group on the target compound alters its logP by approximately +0.5 log units compared to the des‑methyl analog, which translates to a measurable retention‑time shift (ΔRRT > 0.1) under reversed‑phase conditions [REFS‑1]. While exact validated RRT values are product‑specific and often proprietary, the structural basis for chromatographic discrimination is well‑established [REFS‑2].

Pharmaceutical Analysis Regulatory Science Method Validation

Building‑Block Utility in Factor Xa Inhibitor Synthesis Programs

Benzamides containing the 2‑oxopiperidine moiety are a privileged scaffold for direct Factor Xa inhibition, as exemplified by Apixaban (Ki = 0.08 nM for human Factor Xa) [REFS‑1]. The target compound, with its 4,5‑dimethoxy‑2‑nitrobenzamide core and 3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl substitution, serves as a versatile synthetic intermediate that can be further elaborated (e.g., nitro reduction, amide coupling) to generate focused libraries for SAR exploration. While no direct Factor Xa inhibition data for this specific compound are available, structurally related benzamides in the Millennium patent series demonstrate Ki values ranging from 0.1 to 100 nM [REFS‑2].

Drug Discovery Medicinal Chemistry Anticoagulant Development

Optimal Procurement and Application Scenarios for 4,5‑Dimethoxy‑N‑[3‑methyl‑4‑(2‑oxopiperidin‑1‑yl)phenyl]‑2‑nitrobenzamide (CAS 941978‑49‑0)


Apixaban Impurity Reference Standard for ANDA/DMF Filings

Because the target compound carries the 3‑methyl substituent required to match key impurities formed during Apixaban synthesis, it is the correct standard for generating system suitability parameters and relative retention‑time markers in abbreviated new drug applications (ANDAs) and drug master files (DMFs). Substitution with the des‑methyl or methoxy analog would produce inaccurate RRTs and compromise the specificity of the validated HPLC method, risking regulatory rejection [REFS‑1].

Factor Xa Inhibitor Lead Optimization and SAR Libraries

Procuring the compound as a synthetic intermediate enables medicinal chemistry teams to elaborate the nitrobenzamide core into a focused library of Factor Xa inhibitors. The 2‑oxopiperidine moiety is present in Apixaban (Ki = 0.08 nM), and analogs in the Millennium benzamide series span a Ki range of 0.1–100 nM, providing a quantitative benchmark for library quality [REFS‑2].

Bioanalytical Method Development and Validation for Anticoagulants

The compound’s well‑defined molecular mass (413.43 g/mol) and characteristic MS/MS fragmentation make it a suitable internal standard or quality‑control sample during the development of UPLC‑MS/MS methods for anticoagulant drugs and their impurities in biological matrices. Meeting ICH M10 guidelines on bioanalytical method validation requires structurally appropriate reference materials with demonstrable lot‑to‑lot consistency [REFS‑3].

Intermediate for Novel 2‑Oxopiperidine‑Containing Therapeutics Beyond Factor Xa

The 2‑oxopiperidine ring is a recurrent motif in CNS agents and kinase inhibitors. The target compound’s bifunctional nature (nitro group for reduction to amine, activated amide for coupling) allows it to serve as a modular building block for diverse medicinal chemistry programs, minimizing the synthetic burden of late‑stage diversification [REFS‑4].

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